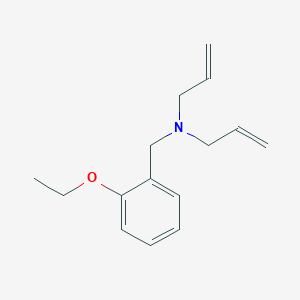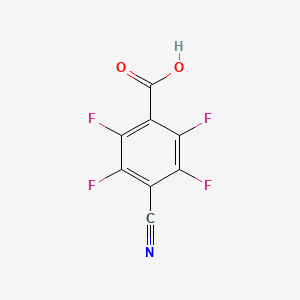![molecular formula C22H19NO2S2 B12447063 2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which is further connected to an indole ring system. The unique structural features of this compound make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted indole derivatives.
科学研究应用
2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response . The compound may also interact with bacterial cell membranes, leading to disruption and subsequent antimicrobial effects.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl)indole: Shares the sulfonylphenyl group but lacks the phenylsulfanyl moiety.
4-methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide: Contains a similar sulfonyl group but has a different core structure.
Uniqueness
2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole is unique due to the combination of its sulfonyl and phenylsulfanyl groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C22H19NO2S2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonylmethyl]-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C22H19NO2S2/c1-16-11-13-18(14-12-16)27(24,25)15-21-22(26-17-7-3-2-4-8-17)19-9-5-6-10-20(19)23-21/h2-14,23H,15H2,1H3 |
InChI 键 |
JPXQTASYTSFQFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C3=CC=CC=C3N2)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
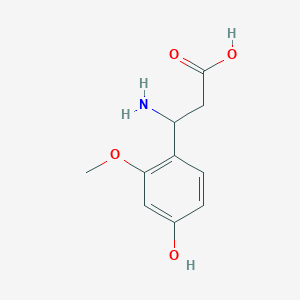
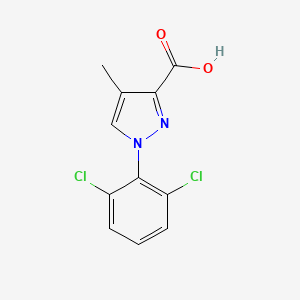
![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
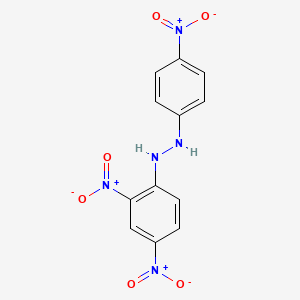
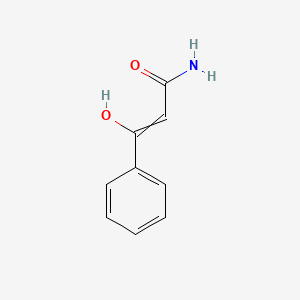
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
